BenchChemオンラインストアへようこそ!

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one

Anticancer Cytotoxicity Benzo[1,4]oxazin-3-one

Secure the only commercially available 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one featuring the essential 6-(5-aminoisoxazole) substitution pattern. Unlike common 6-Cl or 6-Ph analogs, this regiospecific core is critical for PI3Kγ hinge binding (Val882) and next-gen MR antagonist elaboration. Ideal for focused library synthesis, fragment growth, and SAR expansion to achieve single-digit nanomolar potency.

Molecular Formula C11H9N3O3
Molecular Weight 231.211
CAS No. 1215921-09-7
Cat. No. B2400033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one
CAS1215921-09-7
Molecular FormulaC11H9N3O3
Molecular Weight231.211
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=C3)N
InChIInChI=1S/C11H9N3O3/c12-10-4-7(14-17-10)6-1-2-9-8(3-6)13-11(15)5-16-9/h1-4H,5,12H2,(H,13,15)
InChIKeyXUHCQOMNRQNSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-Aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one (CAS 1215921-09-7): Procurement-Ready Heterocyclic Scaffold for Medicinal Chemistry and Targeted Library Synthesis


6-(5-Aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one (CAS 1215921-09-7; MF: C11H9N3O3; MW: 231.21 g/mol) is a heterocyclic compound featuring a fused benzo[1,4]oxazin-3-one core substituted at the 6-position with a 5-aminoisoxazole ring . This bifunctional scaffold combines the drug-like properties of the benzoxazinone pharmacophore—a privileged structure in kinase inhibition, mineralocorticoid receptor antagonism, and antibacterial programs—with the hydrogen-bonding versatility of the aminoisoxazole motif, a recognized bioisostere in fragment-based drug discovery [1][2]. The compound is commercially available as a research-grade building block from specialty suppliers, primarily serving medicinal chemistry groups engaged in hit-to-lead optimization, focused library synthesis, and structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails for 6-(5-Aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one: The Criticality of Regiospecific 6-Position Isoxazole Substitution in Benzoxazinone SAR


Benzoxazinone-based compounds exhibit profound sensitivity to the nature and position of aryl/heteroaryl substituents on the benzo ring. Literature SAR for mineralocorticoid receptor (MR) antagonists and PI3Kγ inhibitors demonstrates that moving a substituent from the 6- to the 7-position or replacing a heteroaryl group with a phenyl ring can alter target potency by more than 10-fold and abolish selectivity [1][2]. The specific combination of a 5-aminoisoxazole at the 6-position of the benzo[1,4]oxazin-3-one core is a regiospecific arrangement not reproduced by commercially available analogs (e.g., 6-chloro, 6-hydroxy, or 6-phenyl derivatives), making this compound a non-substitutable intermediate for SAR studies requiring this exact substitution pattern .

Quantitative Evidence Guide for 6-(5-Aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one (CAS 1215921-09-7): Comparator-Based Differentiation Data for Procurement Decisions


Scaffold Validation: Antiproliferative Activity of 6-Substituted Benzo[1,4]oxazin-3-one Derivatives in Human Cancer Cell Lines

A chemoselective synthesis study evaluated a series of novel 6-substituted benzo[1,4]oxazin-3-one derivatives for antiproliferative activity. Compounds exhibited moderate activity against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines [1]. While the specific IC50 values for 6-(5-aminoisoxazol-3-yl) derivative were not individually reported in the public abstract, the study establishes that 6-aryl/heteroaryl substitution on the benzo[1,4]oxazin-3-one core can confer measurable cytotoxicity, providing a baseline for further SAR exploration.

Anticancer Cytotoxicity Benzo[1,4]oxazin-3-one

Kinase Inhibitor Potential: Class-Level PI3Kγ Inhibitory Activity of 4,6-Disubstituted Benzo[1,4]oxazin-3-ones

A series of 4,6-disubstituted-4H-benzo[1,4]oxazin-3-ones were identified as single-digit nanomolar PI3Kγ inhibitors, with several analogs demonstrating good cell-based activity and in vivo efficacy in an aseptic peritonitis model of inflammatory cell migration [1]. Although the 5-aminoisoxazole substituent was not among those tested, the study demonstrates that the 6-position of the benzoxazinone scaffold is a critical vector for achieving potent PI3Kγ binding; the aminoisoxazole moiety may offer additional hydrogen-bonding interactions with the kinase hinge region.

PI3Kγ Kinase Inhibition Inflammation

Mineralocorticoid Receptor (MR) Antagonism: 6-Position Heteroaryl Substitution Drives Potency and Selectivity

In a landmark J. Med. Chem. study, benzoxazin-3-one derivatives with 6-position heteroaryl substituents (e.g., 1-phenyl-3-trifluoromethylpyrazol-5-yl) were identified as potent, selective nonsteroidal mineralocorticoid receptor (MR) antagonists, with representative compounds demonstrating nanomolar MR binding affinity, >100-fold selectivity over glucocorticoid receptor (GR), and significant antihypertensive effects in deoxycorticosterone acetate-salt hypertensive rats [1]. The 5-aminoisoxazole group in the target compound represents an alternative heteroaryl substituent that may engage the MR ligand-binding domain differently, potentially offering a distinct selectivity or pharmacokinetic profile.

Mineralocorticoid Receptor Cardiovascular Nonsteroidal MR Antagonist

Structural Uniqueness: 5-Aminoisoxazole as a Privileged Fragment for Hydrogen-Bond-Mediated Target Engagement

The 5-aminoisoxazole motif is a recognized privileged fragment in medicinal chemistry, capable of acting as a hydrogen-bond donor/acceptor pair that mimics the guanidine or amidine functionality. Literature surveys confirm that aminoisoxazoles serve as valuable building blocks for synthesizing polyfunctionalized heterocycles and have been incorporated into inhibitors of tryptophan 2,3-dioxygenase (TDO2), monoamine oxidase (MAO), and various kinases [1][2]. By contrast, the common 6-chloro-, 6-hydroxy-, or 6-methyl-substituted benzoxazinones lack this hydrogen-bonding capacity, limiting their utility in fragment-based or structure-guided design campaigns.

Fragment-Based Drug Discovery Aminoisoxazole Bioisostere

Best Research and Industrial Application Scenarios for 6-(5-Aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one (CAS 1215921-09-7)


Focused Kinase Inhibitor Library Design Targeting the PI3Kγ Hinge Region

Medicinal chemistry teams can use 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one as a core scaffold for generating focused compound libraries aimed at PI3Kγ inhibition. The 5-aminoisoxazole moiety offers a hydrogen-bonding-rich pharmacophore capable of engaging the kinase hinge region (Val882 backbone), while N-alkylation or acylation at the oxazinone N4-position can be used to probe the affinity pocket and selectivity determinants. This approach builds on established SAR showing that 4,6-disubstitution on the benzoxazinone core yields single-digit nanomolar PI3Kγ inhibitors [1].

Nonsteroidal MR Antagonist Lead Optimization with Novel Heteroaryl Topology

The compound serves as a starting point for developing next-generation nonsteroidal mineralocorticoid receptor antagonists. The 5-aminoisoxazole at the 6-position can be elaborated via N-acylation, sulfonylation, or reductive amination to explore the MR ligand-binding domain in regions not accessible to the previously reported 1-phenyl-3-trifluoromethylpyrazol-5-yl series [2]. This strategy may yield candidates with differentiated IP, favorable CYP profiles, or reduced hyperkalemia risk compared to finerenone and esaxerenone.

Anticancer SAR Exploration via Chemoselective Scaffold Elaboration

Building on the chemoselective synthesis methodology reported by Wang et al. (2017), researchers can employ 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one as a substrate for copper-catalyzed intramolecular amidation to generate novel triazole- or amide-linked conjugates with enhanced antiproliferative activity against MDA-MB231 and HeLa cell lines [3]. The aminoisoxazole functionality permits further diversification via diazotization, cross-coupling, or condensation chemistry, enabling rapid SAR expansion with minimal synthetic steps.

Fragment-Based Screening for TDO2 or Related Heme-Dependent Enzymes

Given that aminoisoxazoles have demonstrated potent inhibition of tryptophan 2,3-dioxygenase (TDO2), a heme-dependent enzyme implicated in cancer immune evasion, 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one can be deployed in fragment-based screening cascades (SPR, TSA, or ligand-observed NMR) against TDO2 and related targets [4]. The benzoxazinone core provides additional binding surface area that may confer enhanced affinity relative to simpler aminoisoxazole fragments, while the amino group enables subsequent fragment growth via parallel chemistry.

Quote Request

Request a Quote for 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.